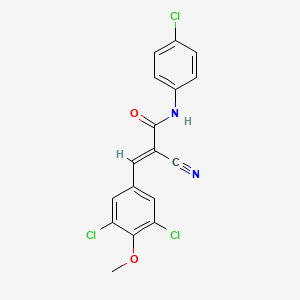
(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with chlorophenyl, cyano, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, and a suitable amine.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent to form the amide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
Comparison
Compared to similar compounds, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may exhibit unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C17H11Cl3N2O2 |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-14(19)7-10(8-15(16)20)6-11(9-21)17(23)22-13-4-2-12(18)3-5-13/h2-8H,1H3,(H,22,23)/b11-6+ |
Clave InChI |
MBTPUAATKMKGFF-IZZDOVSWSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)
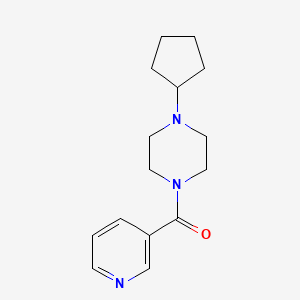
![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888069.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
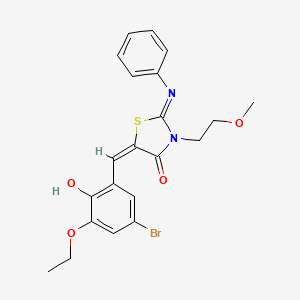
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
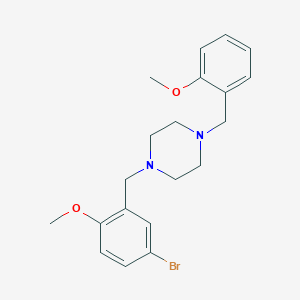
![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)
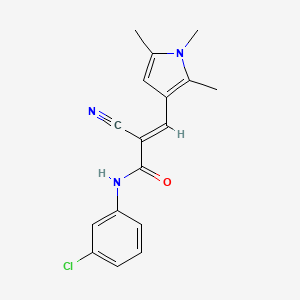
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
